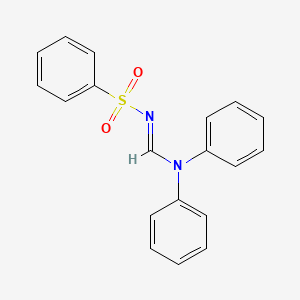
N,N-Diphenyl-N'-(phenylsulfonyl)formimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of both diphenyl and phenylsulfonyl groups attached to a formimidamide core, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide typically involves the reaction of diphenylamine with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide follows similar synthetic routes but with optimized reaction conditions to ensure higher efficiency and yield. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonyl derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions where the phenylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield sulfonyl derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups replacing the phenylsulfonyl group .
Wissenschaftliche Forschungsanwendungen
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide exerts its effects involves interactions with various molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes such as enzyme activity, signal transduction, and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenyl sulfone: Similar in structure but lacks the formimidamide group, making it less versatile in certain reactions.
N-(Phenylsulfonyl)benzenesulfonamide: Another related compound with similar applications but different reactivity due to the presence of two sulfonyl groups.
Uniqueness
N,N-Diphenyl-N’-(phenylsulfonyl)formimidamide stands out due to its unique combination of diphenyl and phenylsulfonyl groups attached to a formimidamide core. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in different fields of research .
Eigenschaften
Molekularformel |
C19H16N2O2S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N'-(benzenesulfonyl)-N,N-diphenylmethanimidamide |
InChI |
InChI=1S/C19H16N2O2S/c22-24(23,19-14-8-3-9-15-19)20-16-21(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H/b20-16+ |
InChI-Schlüssel |
OMHRQWBUDPPCDC-CAPFRKAQSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N(/C=N/S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)N(C=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


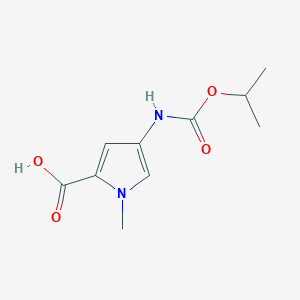
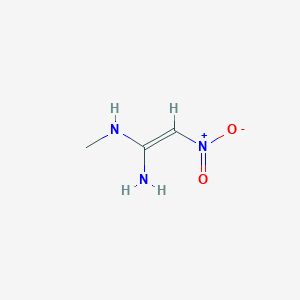

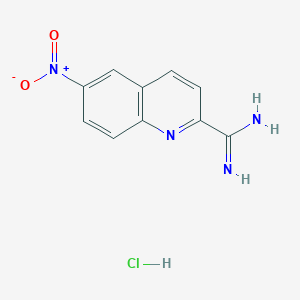

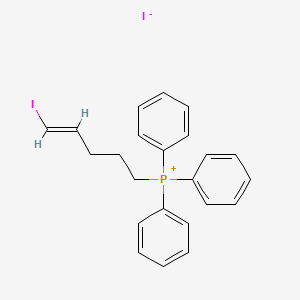
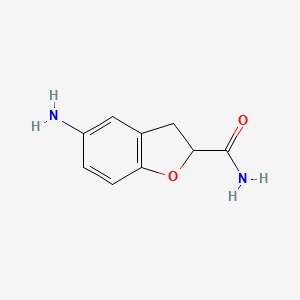
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
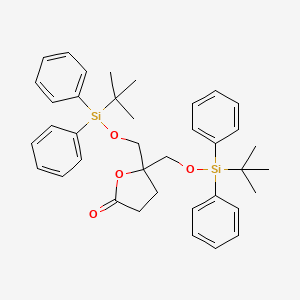
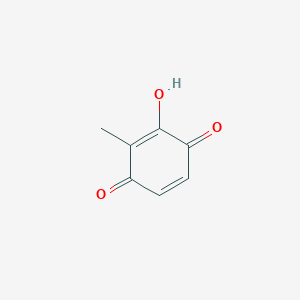
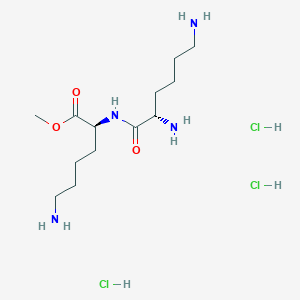
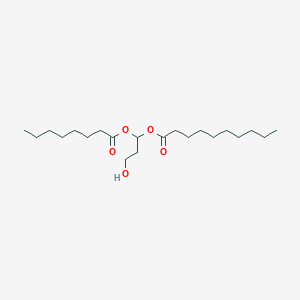
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)

